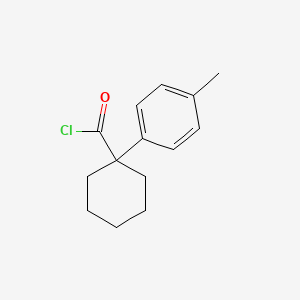
1-p-Tolyl-cyclohexanecarbonyl chloride
Übersicht
Beschreibung
1-p-Tolyl-cyclohexanecarbonyl chloride (CAS number: 676348-46-2) is a chemical compound with the molecular formula C14H17ClO and a molecular weight of 236.74 g/mol . It falls within the category of aryl carbonyl chlorides and is commonly used in proteomics research.
Molecular Structure Analysis
The compound’s molecular structure consists of a cyclohexane ring with a p-tolyl group attached to it. The carbonyl group (C=O) is also present, forming the acyl chloride. The chlorine atom is bonded to the carbonyl carbon. The 3D representation of the molecule reveals its spatial arrangement and bond angles .
Wissenschaftliche Forschungsanwendungen
Synthesis and Drug Development
1-p-Tolyl-cyclohexanecarbonyl chloride is utilized in the synthesis of various compounds. For instance, a derivative, 1-(2-Ethylbutyl)cyclohexanecarbonyl chloride, is used in the synthesis of the compound dalcetrapib, a molecule of interest in pharmaceutical development (Cen Junda, 2013).
Electrochemical Studies
The compound plays a significant role in electrochemical research. Studies on the electrochemical reduction of cyclohexanecarbonyl chloride, a related compound, at mercury cathodes in acetonitrile provide insights into the behavior of similar chemical structures in electrochemical environments (Greg A. Urove & D. Peters, 1993).
Chemical Synthesis and Characterization
This chemical is also used in the preparation and characterization of new compounds. For example, it's involved in the synthesis of new Mannich β-amino carbonyl compounds, which are important in organic chemistry (Samraa Ali Hussein & E. I. Yousif, 2021).
Catalytic Studies
In catalytic chemistry, 1-p-Tolyl-cyclohexanecarbonyl chloride-related compounds are used to study the catalytic reduction of cyclohexanecarbonyl chloride, which has implications in developing new catalytic methods and materials (D. Bhattacharya, M. Samide, & D. Peters, 1998).
Polymer and Materials Science
Additionally, derivatives of 1-p-Tolyl-cyclohexanecarbonyl chloride are used in polymer and materials science. For instance, in the study of the copolymerization of CO2 and cyclohexene oxide mediated by Yb(salen)-based complexes, related compounds play a crucial role in understanding polymerization processes (A. Decortes, R. M. Haak, Carmen Martín, et al., 2015).
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)cyclohexane-1-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO/c1-11-5-7-12(8-6-11)14(13(15)16)9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHENUMMBHAOHOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCCCC2)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-p-Tolyl-cyclohexanecarbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







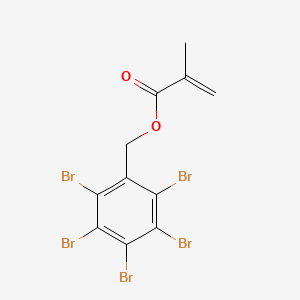
![2-(chloromethyl)-1H-pyrimido[1,2-a]benzimidazol-4-one](/img/structure/B3183082.png)
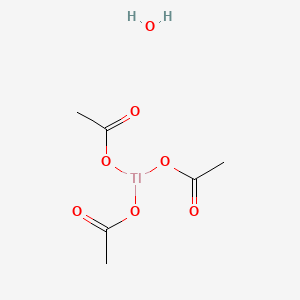
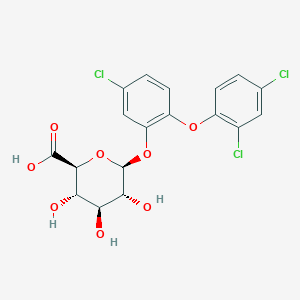
![{1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene}(dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium](/img/structure/B3183104.png)
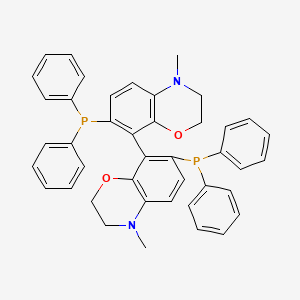
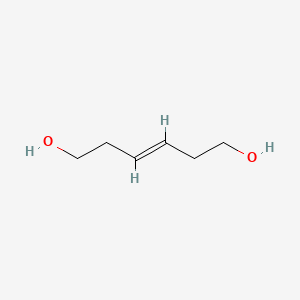
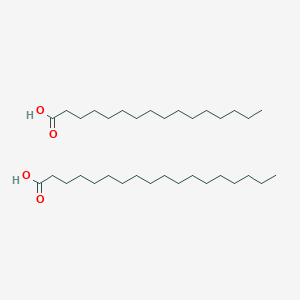
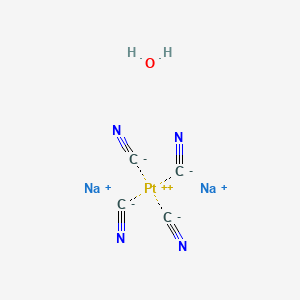
![6,9,12,33,36,39-Hexaoxaoctacyclo[42.3.1.05,47.013,22.016,21.023,32.024,29.040,45]octatetraconta-1(47),2,4,13(22),14,16,18,20,23(32),24,26,28,30,40,42,44-hexadecaene-46,48-dione](/img/structure/B3183159.png)